(2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one” is a synthetic organic molecule that features a combination of pyrimidine, triazole, and thiophene rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction.
Final Coupling: The final step involves coupling the different ring systems together under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Possible applications in the development of new antimicrobial agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(furan-2-yl)prop-2-en-1-one
- **(2E)-1-{1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-1,2,3-triazol-4-yl}-3-(phenyl)prop-2-en-1-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-1-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c1-9-7-13(15(16,17)18)20-14(19-9)23-8-11(21-22-23)12(24)5-4-10-3-2-6-25-10/h2-8H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCZRRFAAMXFI-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C=CC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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